molecular formula C21H29N5O4 B2810866 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941916-63-8

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2810866
CAS No.: 941916-63-8
M. Wt: 415.494
InChI Key: LDUOVICJWQHVOD-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and m-tolyl alcohol.

    Formation of Intermediate: The first step involves the reaction of 1,3-dimethylxanthine with m-tolyl alcohol under acidic or basic conditions to form an intermediate compound.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable hydroxylating agent, such as hydrogen peroxide or a peracid, to introduce the hydroxy group.

    Amination: The hydroxylated intermediate undergoes amination with isobutylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols, amines

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring purines.

Medicine

In medicine, 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine

    Theophylline: 1,3-dimethylxanthine

    Theobromine: 3,7-dimethylxanthine

Comparison

Compared to caffeine, theophylline, and theobromine, 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has additional functional groups that provide unique chemical and biological properties. These differences make it a valuable compound for specific applications where other xanthines may not be as effective.

Properties

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-13(2)10-22-20-23-18-17(19(28)25(5)21(29)24(18)4)26(20)11-15(27)12-30-16-8-6-7-14(3)9-16/h6-9,13,15,27H,10-12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUOVICJWQHVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC(C)C)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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